1,5-Diphenylpentan-1-one
Overview
Description
1,5-Diphenylpentan-1-one is a natural phenolic compound found in several plants . It is an aromatic ketone .
Synthesis Analysis
The synthesis of 1,5-Diphenylpentan-1-one involves an aldol condensation reaction between acetophenone and cinnamaldehyde . The reaction was carried out with the suitable condition using 20% weight of catalyst at 75°C for 10 hours .Molecular Structure Analysis
The molecular formula of 1,5-Diphenylpentan-1-one is C17H18O . Its molecular weight is 238.33 g/mol .Chemical Reactions Analysis
1,5-Diphenylpentan-1-one undergoes an intramolecular electrocyclic reaction when generated with acetylium ions . This reaction affords 2-acetoxy-trans-4,5-diphenylcyclopent-2-enyl sodium sulphate, which is hydrolyzed by hot 2N-sodium hydroxide or sodium carbonate solution with concomitant pinacolic change to 5-hydroxy-2,3-diphenylcyclopent-2-enone .Scientific Research Applications
Application 1: Organic Chemistry
- Scientific Field: Organic Chemistry
- Summary of the Application: 1,5-Diphenylpentan-3-ol, a derivative of 1,5-Diphenylpentan-1-one, is used in the synthesis of 1,5-diphenylpentane-1,3,5-triol .
- Methods of Application or Experimental Procedures: The synthesis involves the addition of two hydroxy groups to 1,5-diphenylpentan-3-ol . The exact method of addition and the reagents used are not specified in the source .
- Results or Outcomes: The synthesis route to 1,5-diphenylpentane-1,3,5-triol has been proven successful with a yield of 40% or above .
Application 2: Catalysis
- Scientific Field: Catalysis
- Summary of the Application: Single-atom catalysts, which could potentially involve 1,5-Diphenylpentan-1-one, have been widely used in various catalytic reactions .
- Methods of Application or Experimental Procedures: The application of single-atom catalysts and their reaction mechanisms are areas of active research . The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: Single-atom catalysts have shown excellent performance properties such as strong activity and high selectivity .
Application 3: Organic Synthesis
- Scientific Field: Organic Synthesis
- Summary of the Application: 1,5-Diphenylpentan-3-ol, a derivative of 1,5-Diphenylpentan-1-one, can be used to synthesize 1,5-diphenylpentane-1,3,5-triol .
- Methods of Application or Experimental Procedures: The synthesis involves the addition of two hydroxy groups to 1,5-diphenylpentan-3-ol . The exact method of addition and the reagents used are not specified in the source .
- Results or Outcomes: The synthesis route to 1,5-diphenylpentane-1,3,5-triol has been proven successful with a yield of 40% or above .
Application 4: Pharmaceutical Products
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 1,5-Pentanediol, a similar compound to 1,5-Diphenylpentan-1-one, is used as an intermediate for pharmaceutical products .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The use of 1,5-Pentanediol in pharmaceutical products has been proven successful, but the specific outcomes are not detailed in the source .
Application 3: Organic Synthesis
- Scientific Field: Organic Synthesis
- Summary of the Application: 1,5-Diphenylpentan-3-ol, a derivative of 1,5-Diphenylpentan-1-one, can be used to synthesize 1,5-diphenylpentane-1,3,5-triol .
- Methods of Application or Experimental Procedures: The synthesis involves the addition of two hydroxy groups to 1,5-diphenylpentan-3-ol . The exact method of addition and the reagents used are not specified in the source .
- Results or Outcomes: The synthesis route to 1,5-diphenylpentane-1,3,5-triol has been proven successful with a yield of 40% or above .
Application 4: Pharmaceutical Products
- Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 1,5-Pentanediol, a similar compound to 1,5-Diphenylpentan-1-one, is used as an intermediate for pharmaceutical products .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The use of 1,5-Pentanediol in pharmaceutical products has been proven successful, but the specific outcomes are not detailed in the source .
Safety And Hazards
The safety data sheet of 1,5-Diphenylpentan-1-one suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
1,5-diphenylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLFABLNCUNXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290428 | |
Record name | 1,5-diphenylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diphenylpentan-1-one | |
CAS RN |
39686-51-6 | |
Record name | NSC68549 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68549 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-diphenylpentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-PHENYLVALEROPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.